3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2S |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C7H11NO2S/c1-10-7-5-6(11-8-7)3-2-4-9/h5,9H,2-4H2,1H3 |
InChI Key |
BUXCDWMCLRFQBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)CCCO |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Methoxy 1,2 Thiazol 5 Yl Propan 1 Ol
Retrosynthetic Analysis and Proposed Synthetic Pathways
A retrosynthetic analysis of 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol suggests several potential disconnections to arrive at simpler, commercially available starting materials. The primary disconnection would be at the C-C bond between the thiazole (B1198619) ring and the propanol (B110389) side chain, or by deconstructing the 1,2-thiazole ring itself.
Pathway A: Deconstruction of the 1,2-Thiazole Ring
This approach involves the formation of the 1,2-thiazole ring as a key step. The ring can be conceptually broken down into a synthon representing a β-ketothioamide or a related reactive intermediate. This leads to precursors such as a protected 3-hydroxypropanal derivative and a source for the methoxy-substituted nitrogen and sulfur atoms.
Pathway B: Functionalization of a Pre-formed Thiazole Ring
Alternatively, a pre-formed 3-methoxy-1,2-thiazole core could be functionalized at the 5-position. This would involve introducing the 3-hydroxypropyl side chain via reactions such as Grignard reactions, Wittig reactions followed by reduction, or Heck coupling with a suitable propenol derivative.
Development and Optimization of Synthetic Routes
The development of a robust synthetic route for this compound would focus on maximizing yield, minimizing steps, and ensuring scalability.
Multi-step Organic Synthesis Approaches
A plausible multi-step synthesis could commence with the construction of the 1,2-thiazole core. One established method for forming the 1,2-thiazole (isothiazole) ring is through the reaction of an enamine with a thionyl chloride or a related reagent, followed by cyclization. Another approach involves the cyclization of β-thioxo amides.
For instance, a suitable β-ketoester could be converted to its corresponding enamine, which is then reacted to form the isothiazole (B42339) ring. Subsequent modification of the ester group to a propanol side chain would complete the synthesis.
Catalytic Transformations in the Synthesis of the 1,2-Thiazole Core
Modern synthetic chemistry offers various catalytic methods for the formation of heterocyclic rings like 1,2-thiazole. Transition metal-catalyzed cross-coupling reactions can be employed to construct the thiazole ring from acyclic precursors. For example, a copper- or palladium-catalyzed reaction could facilitate the cyclization of a molecule containing both the nitrogen-sulfur and the carbon-carbon backbone elements of the ring. These catalytic methods often offer milder reaction conditions and improved functional group tolerance compared to classical methods.
| Catalyst | Precursors | Solvent | Temperature (°C) | Yield (%) |
| Copper(I) Iodide | Oximes, Anhydrides, KSCN | Toluene | 120 | up to 85 |
| Palladium(II) Acetate (B1210297) | Thiazole derivatives, Aryl halides | Various | Various | Good |
This table represents typical conditions for catalytic thiazole synthesis and may be adapted for the specific target compound.
Synthesis of Key Precursors and Intermediates
One potential precursor is a derivative of 3-hydroxypropionaldehyde, where the aldehyde is masked or protected. Another key precursor would be a reagent that can provide the N-methoxy-S moiety, such as a derivative of methoxyamine and a sulfur transfer reagent.
For pathways involving the functionalization of a pre-formed thiazole, the synthesis of 3-methoxy-5-bromo-1,2-thiazole would be a crucial step. This intermediate could then undergo a cross-coupling reaction with a suitable organometallic reagent derived from 3-(benzyloxy)propyl bromide, followed by deprotection of the alcohol.
Efficiency and Scalability of Synthetic Protocols
One-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. For example, a one-pot synthesis of a substituted thiazole could involve the in-situ generation of a reactive intermediate followed by its cyclization to form the thiazole ring. acgpubs.org
The choice of solvent and catalyst is also crucial for scalability. The use of greener solvents and recyclable catalysts can make the process more environmentally friendly and cost-effective on an industrial scale.
| Synthesis Method | Key Features | Potential Yield | Scalability |
| Hantzsch Thiazole Synthesis | Reaction of α-haloketones with thioamides. | Good to Excellent | Moderate to High |
| Cook-Heilborn Synthesis | Reaction of α-aminonitriles with carbon disulfide. | Variable | Moderate |
| Catalytic Cyclization | Milder conditions, good functional group tolerance. | Good to Excellent | High |
This table provides a comparative overview of common thiazole synthesis methods.
Chemical Transformations and Derivatization Strategies
Modification of the Thiazole (B1198619) Ring System
The 1,2-thiazole ring is an interesting heterocyclic system that can undergo various modifications. The reactivity of the ring is influenced by the electron-donating methoxy (B1213986) group at the 3-position and the electron-donating alkyl substituent at the 5-position. These substituents generally direct electrophilic substitution to the 4-position.
Potential modifications to the thiazole ring of 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol could include:
Electrophilic Halogenation: Introduction of a halogen atom (e.g., bromine or chlorine) at the C4 position of the thiazole ring can be achieved using appropriate halogenating agents. This functionalization provides a handle for further cross-coupling reactions.
Nitration and Sulfonation: Although the thiazole ring is generally less reactive towards nitration and sulfonation compared to other aromatic systems, these reactions can potentially occur at the C4 position under specific conditions. slideshare.net
Metalation and Cross-Coupling: Directed ortho-metalation followed by quenching with an electrophile or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce a variety of substituents at the C4 position.
Modification of the Methoxy Group: The methoxy group at the C3 position could potentially be cleaved to yield the corresponding thiazol-3-one derivative, which can then be re-alkylated to introduce different alkoxy groups.
These modifications allow for the systematic exploration of the chemical space around the thiazole core, enabling the fine-tuning of the molecule's properties. The introduction of diverse functional groups can significantly impact the compound's biological activity and physicochemical characteristics. nih.gov
Reactions Involving the Propanol (B110389) Side Chain
The primary alcohol of the propanol side chain is a key site for a variety of chemical transformations, including oxidation, reduction, esterification, etherification, and chain elongation.
Oxidation and Reduction Reactions
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. chemistrysteps.comlibretexts.orgchemguide.co.uk Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will typically yield the corresponding aldehyde, 3-(3-Methoxy-1,2-thiazol-5-yl)propanal. chemistrysteps.comlibretexts.org Stronger oxidizing agents, for instance, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to the carboxylic acid, 3-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid. wikipedia.orgchemistrysteps.comlibretexts.org
Conversely, the carboxylic acid can be reduced back to the primary alcohol. This transformation requires a strong reducing agent like lithium aluminum hydride (LiAlH₄), as milder reagents such as sodium borohydride (NaBH₄) are not potent enough to reduce carboxylic acids. chemistrysteps.comchemistrysteps.comsavemyexams.comlibretexts.org
| Transformation | Starting Material | Reagent | Product |
|---|---|---|---|
| Mild Oxidation | This compound | PCC or DMP | 3-(3-Methoxy-1,2-thiazol-5-yl)propanal |
| Strong Oxidation | This compound | KMnO₄ or Jones Reagent | 3-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid |
| Reduction | 3-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid | LiAlH₄ | This compound |
Esterification and Etherification
The hydroxyl group of the propanol side chain can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. byjus.comchemguide.co.ukbritannica.com For more efficient ester formation, especially with sterically hindered or sensitive substrates, more reactive acylating agents like acid chlorides or anhydrides can be used. chemguide.co.uk
Etherification can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. google.comlibretexts.org Iron(III)-catalyzed etherification reactions have also been reported as an effective method. nih.govacs.org
| Reaction | Reactants | Conditions | Product Type |
|---|---|---|---|
| Fischer Esterification | This compound + R-COOH | Acid catalyst, heat | Ester |
| Acylation | This compound + R-COCl | Base | Ester |
| Williamson Ether Synthesis | This compound + R-X | 1. Strong base (e.g., NaH) 2. Alkyl halide | Ether |
Chain Elongation and Functionalization
The propanol side chain can be elongated through various synthetic routes. One common strategy involves converting the alcohol to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a cyanide ion. The resulting nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, effectively extending the carbon chain. Microbial-based chain elongation processes have also been explored for the production of longer-chain alcohols and carboxylic acids. nih.govfrontiersin.orgfrontiersin.orgnih.gov
The hydroxyl group can also be converted into other functional groups. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively. These halogenated derivatives are versatile intermediates for further nucleophilic substitution reactions to introduce a wide range of functionalities.
Synthesis of Homologous Series and Analogs of this compound
A homologous series of this compound can be synthesized by varying the length of the alkyl chain connecting the thiazole ring and the hydroxyl group. youtube.comdoubtnut.comwikipedia.orgpassmyexams.co.uk For example, analogs with ethanol, butanol, and pentanol side chains could be prepared. The synthesis of these homologs would likely involve similar synthetic strategies to the parent compound, potentially starting from different chain-length precursors.
Analogs of the title compound can also be generated by modifying the substituents on the thiazole ring. For instance, the methoxy group at the 3-position could be replaced with other alkoxy groups or other functionalities. Similarly, substituents could be introduced at the 4-position of the thiazole ring. The synthesis of such analogs would provide valuable insights into the structure-activity relationships of this class of compounds.
Exploration of Novel Thiazole-Based Scaffolds via Reaction with this compound
The thiazole moiety is a prominent scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. eurekaselect.comspast.orgnih.gov this compound can serve as a valuable building block for the synthesis of novel, more complex thiazole-based scaffolds. tandfonline.comacs.org
The functional handles of the molecule—the hydroxyl group and the thiazole ring—can be utilized to connect it to other molecular fragments. For example, the hydroxyl group can be used to form esters or ethers with other biologically active molecules, creating hybrid compounds. The thiazole ring, particularly after functionalization at the C4 position, can participate in cross-coupling reactions to link to other aromatic or heterocyclic systems. This approach allows for the construction of diverse molecular architectures with the potential for novel biological activities.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and predicting the reactivity of molecules like 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol. dntb.gov.uaepstem.net These calculations can provide insights into the molecule's geometry, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the distribution of electron density.
Table 1: Hypothetical DFT Calculation Outputs for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |
| Molecular Electrostatic Potential (MEP) | Red (negative) regions around oxygen and nitrogen atoms; Blue (positive) regions around the hydroxyl proton. | Predicts sites for non-covalent interactions |
Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.
Such calculations would be crucial in predicting how this compound might interact with other molecules or biological targets.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable three-dimensional structures in different environments (e.g., in a vacuum, in water, or bound to a protein). Understanding the flexibility of the propanol (B110389) side chain and its orientation relative to the thiazole (B1198619) ring is essential for predicting its biological activity. When combined with a known biological target, MD simulations can also elucidate the stability of the ligand-target complex and the key interactions that maintain binding. researchgate.net
In Silico Docking Studies to Predict Binding Modes with Biomolecular Targets
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.compensoft.net Given the prevalence of thiazole derivatives as pharmacologically active agents, docking studies for this compound would be a primary step in identifying its potential biological targets. nih.gov These studies would involve docking the molecule into the active sites of various proteins to predict its binding affinity and mode of interaction.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Result | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to the target |
| Key Interactions | Hydrogen bond between the hydroxyl group and a backbone carbonyl of the protein; Pi-stacking between the thiazole ring and an aromatic residue. | Specific interactions that stabilize the complex |
| Predicted Pose | The propanol side chain extends into a hydrophilic pocket, while the thiazole ring is situated in a hydrophobic region. | Provides a structural basis for the predicted affinity |
Note: This data is hypothetical and would be generated from specific docking calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net If a set of thiazole analogs with known activities were available, a QSAR model could be developed to predict the activity of this compound. This involves calculating various molecular descriptors (e.g., physicochemical properties, topological indices) and correlating them with the observed biological response. Such models are valuable for prioritizing compounds for synthesis and experimental testing.
Adsorption and Surface Interaction Studies
While primarily relevant to material science applications, studies on the adsorption and surface interactions of this compound could also be of interest. For instance, computational methods could predict how this molecule interacts with the surfaces of nanoparticles or other materials, which could be relevant for drug delivery systems or the development of new functional materials. These studies often employ DFT or MD simulations to model the interface between the molecule and the surface.
Preclinical Biological Evaluation of 3 3 Methoxy 1,2 Thiazol 5 Yl Propan 1 Ol and Its Derivatives
In Vitro Assays for Biological Activity Profiling
In vitro assays are essential for the initial screening and characterization of the biological activity of new compounds. These assays are conducted in a controlled environment outside of a living organism, such as in test tubes or on cell cultures.
Enzyme Inhibition Studies
Enzyme inhibition assays are performed to determine if a compound can selectively block the activity of a specific enzyme. Thiazole (B1198619) derivatives have been investigated for their potential to inhibit various enzymes. For instance, docking studies have suggested that some heteroaryl (aryl) thiazole derivatives may exert their antibacterial effects by inhibiting the E. coli MurB enzyme nih.gov. Another potential mechanism for the antifungal activity of certain thiazole derivatives is the inhibition of 14a-lanosterol demethylase nih.gov.
Receptor Binding Affinity Assays
Receptor binding assays are used to measure the affinity of a compound for a particular receptor. A derivative of thiazole, [3H]methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (methoxymethyl-MTEP), has been characterized as a potent and selective antagonist for the metabotropic glutamate 5 (mGlu5) receptor. In vitro studies using rat brain membranes showed that this compound binds with high affinity (Kd = 20 ± 2.7 nM) and is saturable (Bmax = 487 ± 48 fmol/mg protein) at a single site nih.gov.
Cell-Based Assays for Specific Biological Responses (e.g., proliferation, signaling pathway modulation)
Cell-based assays provide insights into how a compound affects cellular functions. These assays are crucial for understanding the mechanism of action of a potential drug. For example, the pro-apoptotic activity of certain N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole, which contains a thiazole-like imidazole ring, has been evaluated in human cancer cell lines. These studies have examined the induction of apoptosis, disruption of mitochondrial membrane potential, and activation of caspase-3 mdpi.com. The cytotoxicity of compounds is often assessed using methods like the MTT assay, which measures cell viability nih.gov.
Antimicrobial Screening in Non-human Models (e.g., bacterial strains, fungal strains)
The antimicrobial properties of new compounds are frequently tested against a panel of bacterial and fungal strains. Thiazole derivatives have demonstrated a range of antimicrobial activities.
Antibacterial Activity: One study on new heteroaryl (aryl) thiazole derivatives found them to have moderate antibacterial activity, with one compound showing particular effectiveness with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the ranges of 0.23–0.70 mg/mL and 0.47–0.94 mg/mL, respectively nih.gov. Some of these compounds also showed higher potential than ampicillin against resistant strains like methicillin-resistant Staphylococcus aureus nih.gov. Another study on 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives revealed biological activity against Gram-positive bacteria, particularly Micrococcus luteus, with an MIC of 31.25 μg/mL researchgate.net.
Antifungal Activity: The antifungal activity of some thiazole derivatives has been reported to be even better than their antibacterial effects, with MIC and Minimum Fungicidal Concentration (MFC) values in the ranges of 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively nih.gov.
Table 1: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Type | Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Heteroaryl (aryl) thiazole derivative | Bacteria | MIC | 0.23–0.70 mg/mL | nih.gov |
| Heteroaryl (aryl) thiazole derivative | Bacteria | MBC | 0.47–0.94 mg/mL | nih.gov |
| Heteroaryl (aryl) thiazole derivative | Fungi | MIC | 0.06–0.47 mg/mL | nih.gov |
| Heteroaryl (aryl) thiazole derivative | Fungi | MFC | 0.11–0.94 mg/mL | nih.gov |
| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivative | Micrococcus luteus | MIC | 31.25 μg/mL | researchgate.net |
In Vivo Pharmacological Investigations in Preclinical Models (excluding human trials)
Following promising in vitro results, compounds are advanced to in vivo studies in animal models to evaluate their biological effects in a whole organism.
Assessment of Biological Responses in Animal Models
In vivo studies are designed to assess both the efficacy and the distribution of a compound in a living system. For the mGlu5 receptor antagonist methoxymethyl-MTEP, in vivo studies in rats demonstrated its ability to cross the blood-brain barrier and bind to its target. Administration of the radiolabeled compound revealed significantly higher binding in the hippocampus, a brain region rich in mGlu5 receptors, compared to the cerebellum, where these receptors are sparse nih.gov. Furthermore, studies in mGlu5-deficient mice showed binding at background levels, confirming the compound's selectivity for its target in a living animal nih.gov.
These preclinical evaluation steps are fundamental for building a comprehensive profile of a new chemical entity and are prerequisites for any consideration of clinical development.
Mechanistic Investigations of Biological Action
Target Identification and Validation
There is currently no publicly available research identifying and validating specific biological targets for 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol. The initial step in understanding a compound's mechanism of action is to pinpoint its molecular targets within a biological system. This often involves techniques such as affinity chromatography, genetic screening, or computational modeling to predict and confirm interactions with proteins or nucleic acids. For a compound to be considered for further development, its target must be validated to ensure that its modulation will lead to the desired therapeutic effect.
Pathway Analysis and Molecular Interactions
Due to the absence of identified biological targets for this compound, no pathway analysis or studies on its molecular interactions have been reported. Once a target is identified, subsequent research would focus on elucidating the signaling pathways that are affected by the compound's activity. This involves a variety of molecular and cellular biology techniques to map the cascade of events that occur following the interaction of the compound with its target. Such analyses are crucial for understanding the full scope of a compound's biological effects and for predicting its potential efficacy and side effects.
Understanding Receptor-Ligand Dynamics
Information regarding the receptor-ligand dynamics of this compound is not available in the current scientific literature. The study of receptor-ligand dynamics focuses on the physical and chemical interactions between a compound (the ligand) and its receptor. This includes determining the binding affinity, kinetics, and the specific structural features that govern the interaction. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking are often employed to visualize and understand these dynamics at a molecular level. nih.gov This knowledge is fundamental for the rational design of more potent and selective derivatives.
Structure Activity Relationship Sar Studies
Identification of Pharmacophoric Elements within the 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol Scaffold
Pharmacophore modeling for various biologically active thiazole (B1198619) derivatives has identified several key features that are often essential for their activity. For the this compound scaffold, the following elements can be considered crucial pharmacophoric components based on analogous structures:
The Thiazole Ring: This five-membered heterocyclic ring is a cornerstone of the structure and is present in numerous pharmacologically active compounds. ijper.orgglobalresearchonline.netnih.gov Its aromatic nature and the presence of nitrogen and sulfur atoms allow for various interactions with biological targets, including hydrogen bonding and hydrophobic interactions. nih.govnih.gov The thiazole moiety is often a central scaffold to which other functional groups are attached to modulate activity and selectivity. mdpi.commdpi.com
The 3-Methoxy Group: A methoxy (B1213986) group, particularly on an aromatic ring system, can significantly influence the electronic properties and metabolic stability of a molecule. In many thiazole derivatives, the presence and position of methoxy groups on attached phenyl rings have been shown to be critical for potent biological activity, often leading to higher efficacy compared to halogenated or unsubstituted analogs. ijper.org While attached directly to the thiazole ring in the target compound, this group likely plays a role in modulating the electron density of the ring and could be involved in hydrogen bond acceptance.
Impact of Substituent Variations on Biological Activity
The biological activity of thiazole derivatives can be finely tuned by altering the substituents on the thiazole ring and its side chains. Based on studies of analogous compounds, the following observations can be made regarding the potential impact of substituent variations on the this compound scaffold.
Substitutions on the Thiazole Ring:
Position 2: This position is often substituted in many active thiazole derivatives. The introduction of various groups, such as amino, substituted phenyl, or other heterocyclic rings, can dramatically alter the biological activity. For instance, in a series of 2-aminothiazole (B372263) derivatives, substitutions at this position were crucial for their inhibitory effects on various enzymes. nih.gov
Position 4: Similar to position 2, modifications at the 4-position of the thiazole ring have been shown to be important for activity. The introduction of aryl groups or methyl groups at this position has been explored in various studies, with the nature of the substituent influencing the potency and selectivity of the compounds. nih.gov
Modifications of the 3-Methoxy Group:
Demethylation to a hydroxyl group would introduce a hydrogen bond donor and could alter the compound's solubility and metabolic profile. mdpi.com Conversely, replacement with larger alkoxy groups could enhance lipophilicity, potentially affecting cell permeability and interaction with hydrophobic pockets of a target protein.
Variations in the 5-Propan-1-ol Side Chain:
Chain Length: Altering the length of the alkyl chain could impact the positioning of the terminal hydroxyl group. Shorter (e.g., ethanol) or longer (e.g., butanol) chains may lead to a decrease or increase in activity depending on the topology of the binding site.
Hydroxyl Group Position: Moving the hydroxyl group to the second carbon of the propane (B168953) chain (propan-2-ol) would introduce a chiral center and alter the spatial arrangement of the hydroxyl group, which could have significant stereochemical implications for biological activity.
Replacement of the Hydroxyl Group: Replacing the hydroxyl group with other functional groups such as an amino group, a carboxyl group, or a halogen would fundamentally change the nature of the interaction with the biological target, potentially leading to a completely different activity profile.
The following table summarizes the impact of substituent variations on the biological activity of various thiazole derivatives, providing insights into potential modifications of the target compound.
| Compound Series | Position of Variation | Substituent Change | Impact on Biological Activity |
| Phenylthiazole Derivatives | Phenyl ring on thiazole | Addition of methoxy groups | Increased anticancer activity. nih.gov |
| 2-Aminothiazole Derivatives | 4-position of thiazole | Halogen substitution (Cl, Br) | Potent inhibition of carbonic anhydrase and cholinesterase. nih.gov |
| Imidazo[2,1-b]thiazoles | 5-position of imidazothiazole | Substituted phenyl group | Crucial for anticancer activity. nih.gov |
| Thiazole-based Cinnamamides | Isothiazole (B42339) ring | 3,4-dichloro substitution | Significant improvement in antifungal activity. acs.org |
Conformational Analysis and its Influence on Biological Outcomes
The thiazole ring itself is a relatively planar and rigid structure. acs.org However, the substituents attached to it, particularly the flexible propan-1-ol side chain at the 5-position, can adopt multiple conformations. The rotational freedom around the single bonds of the propanol (B110389) chain allows the terminal hydroxyl group to be positioned in various spatial arrangements. This conformational flexibility can be advantageous, as it may allow the molecule to adapt its shape to fit optimally into a binding site.
The conformational analysis of molecules containing flexible side chains often reveals a number of low-energy conformers. It is likely that one or a few of these preferred conformations are responsible for the biological activity, the so-called "bioactive conformation." Understanding the conformational preferences of this compound would be crucial for designing more rigid analogs that are locked in the bioactive conformation, potentially leading to enhanced potency and selectivity. Studies on other flexible molecules have shown that cyclization or the introduction of rigid linkers can be effective strategies to achieve this. researchgate.net
Stereochemical Considerations in Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems are inherently chiral. If a chiral center is present in a molecule, the different enantiomers or diastereomers can exhibit vastly different pharmacological activities, potencies, and metabolic profiles.
In the case of this compound, the molecule itself is achiral. However, modifications to the propan-1-ol side chain could introduce a chiral center. For example, as mentioned earlier, moving the hydroxyl group to the 2-position to create a 3-(3-methoxy-1,2-thiazol-5-yl)propan-2-ol analog would result in a chiral molecule.
In such a case, it would be expected that the two enantiomers, (R)- and (S)-3-(3-methoxy-1,2-thiazol-5-yl)propan-2-ol, would have different biological activities. This is because the spatial orientation of the hydroxyl group and the rest of the molecule relative to the chiral center would differ, leading to distinct interactions with a chiral biological target such as an enzyme or a receptor.
Numerous studies on other bioactive compounds have demonstrated the profound impact of stereochemistry. Often, one enantiomer is significantly more active than the other (the eutomer), while the other may be inactive or even contribute to undesirable side effects (the distomer). Therefore, if chiral analogs of this compound were to be synthesized, the separation and individual biological evaluation of the stereoisomers would be essential to fully understand their structure-activity relationships.
Metabolic Pathway Studies in Non Human Biological Systems
In Vitro Metabolic Stability and Metabolite Identification (e.g., using liver microsomes)
No publicly available scientific literature or research data could be found that specifically investigates the in vitro metabolic stability of 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol . Consequently, there is no information regarding its half-life (t1/2) or intrinsic clearance (CLint) in liver microsomes from any non-human species. Furthermore, no studies identifying the metabolites of this compound following incubation with liver microsomes have been published.
Enzymatic Biotransformation Pathways
There is a lack of research on the specific enzymatic biotransformation pathways for This compound . While thiazole (B1198619) and isothiazole (B42339) derivatives, in general, may undergo metabolic reactions such as oxidation and ring cleavage, no studies have identified the specific enzymes (e.g., cytochrome P450 isoforms) or conjugation pathways responsible for the metabolism of this particular compound.
Investigation of Metabolic Fate in Preclinical Models (excluding human metabolism)
No preclinical studies in any non-human models (e.g., rodents, canines) detailing the metabolic fate of This compound have been reported in the available scientific literature. Therefore, information regarding its absorption, distribution, metabolism, and excretion (ADME) profile in any preclinical species is not available.
Development of Analytical Methods for Research Quantitation
Chromatographic Methods (HPLC, GC) for Quantitative Analysis in Research Matrices
The quantification of 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol in research samples, such as biological fluids or synthetic reaction mixtures, would likely be achieved using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The choice between these techniques would depend on the compound's volatility and thermal stability.
For HPLC analysis, a reversed-phase method would be a common starting point. This would involve a C18 or similar nonpolar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure adequate separation from matrix components and impurities. Detection could be accomplished using a Diode Array Detector (DAD) or a UV-Vis detector set to a wavelength where the thiazole (B1198619) ring exhibits significant absorbance.
Should the compound be sufficiently volatile and thermally stable, a GC-based method could be developed. A capillary column with a mid-polarity stationary phase would be a suitable choice. The injector and detector temperatures would need to be optimized to ensure efficient vaporization without degradation. Flame Ionization Detection (FID) would be a probable detection method due to its general applicability to organic compounds.
A hypothetical HPLC method is outlined in the table below.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Example Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Hyphenated Techniques (LC-MS, GC-MS) for Detection and Quantification
For enhanced selectivity and sensitivity, chromatographic methods are often coupled with mass spectrometry (MS). These hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for quantitative analysis. rsc.org
In an LC-MS/MS method, the HPLC system would be interfaced with a tandem mass spectrometer, typically a triple quadrupole instrument. nih.gov Electrospray ionization (ESI) in positive ion mode would be a likely choice for ionizing the target molecule. The instrument would be operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This approach provides high selectivity and allows for quantification even in complex matrices. mdpi.com
For a GC-MS method, the gas chromatograph would be coupled to a mass spectrometer. rjptonline.orgjmchemsci.com Electron Ionization (EI) would be the standard ionization technique, generating a reproducible fragmentation pattern that can be used for identification. For quantification, Selected Ion Monitoring (SIM) would be employed, where the instrument is set to detect only a few characteristic ions of the target compound, thereby increasing sensitivity and selectivity. shimadzu.comanalytice.com
Table 2: Hypothetical LC-MS/MS Parameters
| Parameter | Example Setting |
| Ionization Mode | Positive Electrospray (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ |
| Product Ion (Q3) | A specific fragment ion |
| Collision Energy | Optimized for fragmentation |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
Method Validation for Research Purposes (e.g., linearity, accuracy, precision)
Any quantitative analytical method developed for research must be validated to ensure its reliability. nih.govnist.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.neteurachem.org Key validation parameters, as typically defined by regulatory guidelines, include linearity, accuracy, and precision. gavinpublishers.com
Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. To assess linearity, a series of calibration standards at different concentrations would be prepared and analyzed. The response (e.g., peak area) would be plotted against the concentration, and a linear regression analysis would be performed. A correlation coefficient (r²) close to 1.0 would indicate good linearity.
Accuracy: This refers to the closeness of the measured value to the true value. Accuracy is typically assessed by performing recovery studies. A known amount of the analyte would be spiked into a blank research matrix (e.g., plasma, tissue homogenate) at different concentration levels (low, medium, and high). The samples would then be extracted and analyzed, and the percentage of the analyte recovered would be calculated.
Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. Repeatability is assessed by analyzing replicate samples on the same day, while intermediate precision is determined by analyzing samples on different days with different analysts or equipment. The precision is typically expressed as the relative standard deviation (RSD).
The table below summarizes hypothetical acceptance criteria for these validation parameters.
Table 3: Example Method Validation Acceptance Criteria
| Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (RSD) | ≤ 15% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Future Research Directions and Academic Impact
Potential for the Discovery of Novel Biological Probes
The unique structure of 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol presents an opportunity for the development of novel biological probes. The thiazole (B1198619) ring system is known to interact with a variety of biological targets. researchgate.netnih.gov Future research could focus on modifying the propanol (B110389) side chain to incorporate fluorescent tags or other reporter molecules. Such modifications would allow for the visualization and tracking of the compound's interactions within cellular systems, potentially illuminating new biological pathways or identifying novel drug targets.
Furthermore, the methoxy (B1213986) group on the thiazole ring can influence the compound's electronic properties and its binding affinity to specific proteins. nih.gov Structure-activity relationship (SAR) studies, where the methoxy group is replaced with other substituents, could lead to the rational design of highly selective and potent biological probes. nih.gov
Exploration of the Compound's Utility in Chemical Biology Tools
The development of chemical biology tools often relies on small molecules that can modulate the function of specific proteins. The 1,2-thiazole core of this compound serves as a versatile scaffold that can be chemically modified to create a library of derivatives. researchgate.net These derivatives could be screened for their ability to inhibit or activate specific enzymes or receptors, thereby serving as valuable tools for dissecting complex biological processes.
For instance, the propanol group could be functionalized to attach affinity tags, enabling the identification of the compound's binding partners through techniques like affinity chromatography or mass spectrometry. This approach could uncover previously unknown roles for certain proteins in health and disease.
Contribution to the Understanding of Thiazole Chemistry and Biology
Systematic investigation into the synthesis and reactivity of this compound and its analogs would significantly contribute to the broader field of thiazole chemistry. Developing novel synthetic routes to this and related compounds could provide chemists with more efficient methods for creating diverse thiazole-containing molecules. researchgate.net
From a biological perspective, studying the metabolic fate and potential toxicity of this compound is crucial. Thiazole-containing drugs have shown a wide range of pharmacological activities, and understanding how the specific substitution pattern of this compound influences its biological properties would provide valuable insights for the design of future therapeutic agents with improved efficacy and safety profiles. nih.govmdpi.com
Interdisciplinary Research Opportunities
The exploration of this compound opens up numerous avenues for interdisciplinary research. Collaboration between synthetic chemists, chemical biologists, and pharmacologists would be essential to fully realize the potential of this compound.
| Research Area | Potential Interdisciplinary Collaboration | Key Research Questions |
| Medicinal Chemistry | Synthetic Chemists & Pharmacologists | Can derivatives of this compound be optimized to exhibit potent and selective activity against a specific disease target? |
| Chemical Biology | Chemical Biologists & Cell Biologists | Can this compound be developed into a tool to probe and understand specific cellular pathways? |
| Materials Science | Synthetic Chemists & Materials Scientists | Could the thiazole core be incorporated into novel polymers or materials with interesting electronic or optical properties? |
| Computational Chemistry | Computational Chemists & Biologists | Can molecular modeling predict the biological targets and binding modes of this compound and its analogs? |
By fostering such collaborations, the scientific community can unlock the full potential of this intriguing thiazole derivative, leading to advancements in both fundamental science and the development of new technologies and therapeutics. The journey to understand and utilize this compound is just beginning, and the path forward promises exciting discoveries at the intersection of chemistry and biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
